molecular formula C6H2F3I B1627673 1,2,4-Trifluoro-3-iodobenzene CAS No. 1190385-24-0

1,2,4-Trifluoro-3-iodobenzene

Cat. No.: B1627673
CAS No.: 1190385-24-0
M. Wt: 257.98 g/mol
InChI Key: PHNQGEQNNUOSNH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Chemical Research

The introduction of fluorine atoms into aromatic systems dramatically alters their electronic and steric properties. acs.org Fluorine, as the most electronegative element, exerts a strong inductive effect, which can significantly influence the reactivity of the aromatic ring. acs.org This modification can enhance metabolic stability, lipophilicity, and bioavailability, making fluorinated aromatic compounds highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. science.govresearchgate.net The presence of fluorine can also lower the energy of the highest occupied molecular orbital (HOMO), increasing the molecule's resistance to oxidation. acs.org

Role of Iodine Substituents in Aromatic Reactivity

The iodine substituent on an aromatic ring serves as a versatile functional handle. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive partners in a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Iodoarenes are particularly effective in widely used transformations such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, often proceeding under milder conditions compared to their bromo- or chloro-analogues. wikipedia.orgacs.orglibretexts.org The utility of iodine is so significant that numerous methods have been developed for the selective iodination of aromatic rings. acs.org

Overview of 1,2,4-Trifluoro-3-iodobenzene within Halogenated Arenes

This compound is a polyhalogenated aromatic compound that combines the features of both fluorination and iodination. Its structure, featuring three fluorine atoms and a reactive iodine atom, makes it an interesting building block for synthesizing more complex, highly functionalized molecules. The fluorine atoms modulate the electronic properties of the benzene (B151609) ring, while the iodine atom provides a specific site for synthetic transformations like cross-coupling reactions. beilstein-journals.orgcymitquimica.com This positions the compound as a valuable intermediate in the synthesis of specialized chemicals for the pharmaceutical and materials science sectors. lookchem.com

Historical Context of Polyhalogenated Benzene Derivatives in Synthesis

The study of halogenated aromatic compounds dates back to the 19th century, but their extensive use in synthesis is a more modern development, propelled by the advent of transition metal catalysis. Initially, compounds like polycyclic aromatic hydrocarbons (PAHs) were identified as environmental contaminants from industrial processes. nerc.ac.uk Over time, the deliberate synthesis of polyhalogenated arenes gained prominence as chemists recognized their potential. The development of reactions like the Sandmeyer reaction allowed for the conversion of anilines into aryl halides, providing access to a wide range of structures. google.com The subsequent discovery and refinement of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of iodo- and bromoarenes, transforming them from simple intermediates into powerful building blocks for complex molecule synthesis. nih.gov This evolution continues with the development of more efficient catalysts and greener reaction conditions. acs.orgresearchgate.net

Properties and Spectroscopic Data of this compound

The fundamental properties of this compound are summarized below. This data is essential for its handling and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1190385-24-0 fluorochem.co.ukcymitquimica.comappchemical.com
Molecular Formula C₆H₂F₃I fluorochem.co.ukappchemical.com
Molecular Weight 257.98 g/mol fluorochem.co.ukappchemical.com
Appearance Clear Liquid fluorochem.co.ukcymitquimica.com

Table 2: Spectroscopic Data Identifiers for this compound

Identifier Type Value Reference
InChI InChI=1S/C6H2F3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H fluorochem.co.uk
InChIKey PHNQGEQNNUOSNH-UHFFFAOYSA-N fluorochem.co.ukcymitquimica.com
Canonical SMILES C1=CC(=C(C(=C1)F)I)F fluorochem.co.uk

Synthetic Pathways and Reactivity

While specific, published synthetic routes for this compound are not extensively detailed in broad literature, its preparation can be inferred from standard organofluorine chemistry. A common method for introducing an iodine atom at a specific position on an activated or pre-functionalized aromatic ring is through the Sandmeyer reaction. This would likely involve the diazotization of 2,3,6-trifluoroaniline, followed by a reaction with an iodide salt, such as potassium iodide. google.com

The primary utility of this compound in research lies in its reactivity in cross-coupling reactions. The C-I bond is the preferred site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). This enables its use in key C-C bond-forming reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) to form biaryl or styrenyl compounds. The electron-withdrawing nature of the fluorine atoms can influence the reaction kinetics. acs.orgnih.govmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to produce arylalkynes. This reaction is fundamental in the synthesis of conjugated systems for materials science and natural product synthesis. wikipedia.orgrsc.orgbeilstein-journals.org

The presence of multiple fluorine atoms makes the aromatic ring electron-deficient, which can also render it susceptible to nucleophilic aromatic substitution (SNAr), although the iodine atom is more typically displaced in coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trifluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNQGEQNNUOSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596172
Record name 1,2,4-Trifluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190385-24-0
Record name 1,2,4-Trifluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1,2,4 Trifluoro 3 Iodobenzene

De Novo Synthesis Approaches

De novo strategies focus on building the target molecule from precursors that undergo fundamental bond-forming reactions to create the final substituted benzene (B151609) ring.

Diazotization and Iodination Protocols

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a substitution reaction. This process, a variant of the Sandmeyer reaction, is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. wikipedia.orgwikipedia.org For the synthesis of 1,2,4-Trifluoro-3-iodobenzene, the required precursor is 2,3,5-trifluoroaniline (B1306033).

The reaction proceeds in two main steps:

Diazotization : The aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (0–5 °C) to form a diazonium salt. smolecule.com

Iodination : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). nih.gov Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination step typically proceeds without a metal catalyst due to the high nucleophilicity of the iodide ion. wikipedia.orgorganic-chemistry.org The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by iodide yields the corresponding aryl iodide.

While a specific documented synthesis for this compound from 2,3,5-trifluoroaniline was not found in the surveyed literature, the synthesis of the isomeric 2,4,5-trifluoroiodobenzene from 2,4,5-trifluoroaniline (B1295084) has been reported with high yield, underscoring the viability of this methodology. ontosight.ai The synthesis of various trifluoroaniline isomers, including the necessary 2,3,5-trifluoroaniline, is well-established, making this a feasible route. google.comcymitquimica.com

Table 1: Representative Diazotization and Iodination Protocol

Starting MaterialReagents and ConditionsProductYield (%)Key Finding/Reference
2,3,5-Trifluoroaniline1) NaNO₂, H₂SO₄, 0-5 °C 2) KI(aq)This compoundNot Reported (Hypothetical)Based on established Sandmeyer iodination protocols. wikipedia.orgsmolecule.comnih.gov
3,5-Dimethoxyaniline1) NaNO₂, H₂SO₄ 2) KI1,3-Diiodo-5-methoxybenzene75%Demonstrates the effectiveness of Sandmeyer iodination on substituted anilines. nih.gov

Halogen Exchange Reactions for Aromatic Iodination

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, allowing for the conversion of an aryl bromide or chloride into an aryl iodide. This halogen exchange (Halex) reaction is an equilibrium process, but it can be driven to completion by using a large excess of the iodide salt or by exploiting solubility differences. For aromatic substrates, this transformation typically requires transition metal catalysis.

Commonly used catalysts include copper(I) and nickel(II) salts. gla.ac.uk

Copper-catalyzed reactions : Copper(I) iodide (CuI) is often used, sometimes in combination with a ligand such as a diamine, to facilitate the exchange of an aryl bromide for an iodide. The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane at elevated temperatures.

Nickel-catalyzed reactions : Nickel catalysts can also effectively promote this transformation, providing an alternative to copper-based systems.

This strategy would involve the synthesis of a precursor like 1-bromo-2,4,6-trifluorobenzene (B1265865) and its subsequent conversion to this compound. The success of this approach hinges on the ability to selectively synthesize the correct brominated trifluorobenzene isomer.

Functional Group Interconversions on Precursors

These methods involve starting with a benzene ring that already possesses either the fluorine or iodine atoms and then introducing the remaining substituents through regioselective reactions.

Regioselective Introduction of Iodine onto Fluorinated Benzenes

A highly effective and regioselective method for synthesizing this compound is the direct iodination of 1,2,4-trifluorobenzene (B1293510) via directed ortho-metalation (DoM). In this strategy, the fluorine atoms themselves act as directing groups for deprotonation. wikipedia.orgorganic-chemistry.org

The C-H bond at the C3 position of 1,2,4-trifluorobenzene is the most acidic proton in the molecule due to the inductive electron-withdrawing effects of the adjacent fluorine atoms at C2 and C4. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -75 °C) selectively removes this proton to form a stable aryllithium intermediate. researchgate.netresearchgate.net This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the C3 position. researchgate.netnih.gov

This method is powerful due to its exceptional regioselectivity, which is controlled by the inherent acidity of the C-H bonds rather than by steric factors that govern typical electrophilic aromatic substitution. Research has demonstrated that fluorine is one of the most potent directing groups for metalation. researchgate.net This approach has been successfully applied to the kilogram-scale synthesis of various fluorinated aryl iodides, highlighting its practicality and efficiency. researchgate.net

Table 2: Directed ortho-Metalation and Iodination

Starting MaterialReagents and ConditionsIntermediateElectrophileProductKey Finding/Reference
1,2,4-TrifluorobenzeneLDA or LiTMP, THF, -75 °C3-Lithio-1,2,4-trifluorobenzeneI₂This compoundFluorine atoms direct lithiation to the C3 position with high regioselectivity. researchgate.netresearchgate.netpsu.edu
1,3,5-TrifluorobenzeneLiTMP, Ga(CH₂SiMe₃)₃Gallated trifluorobenzeneI₂1,3,5-Trifluoro-2-iodobenzeneDemonstrates metalation between two fluorine atoms followed by iodination. unibe.ch

Fluorination of Iodinated Benzene Scaffolds

An alternative functional group interconversion strategy involves starting with a benzene ring that is already iodinated at the desired position and contains other halogens (typically chlorine) that can be subsequently replaced by fluorine. This approach relies on nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the polychlorinated ring facilitates the displacement of chloride ions by fluoride (B91410) ions.

A potential precursor for this route would be 1,2,4-trichloro-3-iodobenzene. The fluorination is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The reaction often requires high temperatures and sometimes a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. google.comgoogle.com

This pathway is generally less direct and may involve multiple steps to prepare the required polychlorinated iodobenzene (B50100) precursor. However, it can be a viable option, particularly in industrial settings where such precursors may be accessible. google.comgoogle.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the safety, efficiency, and scalability of synthesizing complex molecules like this compound.

One such technique is the use of continuous-flow reactors . These systems are particularly advantageous for handling hazardous reagents or unstable intermediates, such as the diazonium salts formed during Sandmeyer reactions. By performing the reaction in a microreactor, precise control over temperature, pressure, and reaction time is achieved, which minimizes the formation of byproducts and enhances safety by keeping the volume of the reactive intermediate low at any given time. researchgate.net The diazotization of 2,4,5-trifluoroaniline has been successfully implemented in a flow system to produce 2,4,5-trifluorobromobenzene on a kilogram scale, demonstrating the power of this technology for producing polyfluorohalobenzenes. researchgate.net

Another area of advancement involves the use of hypervalent iodine reagents . These compounds can act as powerful fluorinating or iodinating agents under mild conditions. rsc.orgbohrium.com For instance, hypervalent iodine(III) fluorides can be used for electrophilic fluorination. researchgate.net Conversely, hypervalent iodine(V) fluorides can be prepared by the oxidative fluorination of iodoarenes using reagents like Selectfluor. beilstein-journals.org While not a direct synthesis of the target molecule, these advanced reagents and the mechanistic pathways they enable represent the cutting edge of fluorine and iodine chemistry.

Table 3: Examples of Advanced Synthetic Techniques

TechniquePrecursor/SubstrateReagents/ConditionsProduct/SignificanceReference
Continuous-Flow Synthesis2,4,5-TrifluoroanilineHBr, NaNO₂, Cu powder, in a microreactorSafe, scalable production of 2,4,5-Trifluorobromobenzene via an unstable diazonium salt. researchgate.net
Hypervalent Iodine Chemistry2'-Iodoacetophenone1) CF₃SiMe₃ 2) SelectfluorSynthesis of a methyl(trifluoromethyl)fluoroiodane, a hypervalent iodine(III) fluoride reagent. researchgate.net

One-Pot Synthetic Procedures

A prominent and efficient method for the synthesis of this compound is through the diazotization of 2,4,5-trifluoroaniline, followed by a Sandmeyer-type reaction. This classical approach remains a cornerstone in the preparation of aryl iodides from their corresponding anilines due to its reliability and good yields. cdnsciencepub.comnih.gov

A detailed one-pot procedure involves the diazotization of 2,4,5-trifluoroaniline using a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated in situ with an iodide source, typically an aqueous solution of potassium iodide, to yield the desired this compound. cdnsciencepub.com This reaction is often carried out at low temperatures to ensure the stability of the diazonium intermediate. While many Sandmeyer reactions benefit from the use of copper(I) catalysts, the iodination is often successfully achieved without a catalyst. organic-chemistry.org

A specific reported synthesis achieved an 80% yield of the crude product, which was then purified by distillation. cdnsciencepub.com The reaction proceeds as follows:

Reaction Scheme:

Reaction scheme for the synthesis of this compound from 2,4,5-trifluoroaniline

Detailed Research Findings for the Synthesis of this compound

Starting MaterialReagentsReaction TypeYield (%)Reference
2,4,5-Trifluoroaniline1. Hydrochloric acid, Sodium nitrite 2. Potassium iodideDiazotization-Iodination (Sandmeyer-type)80 (crude) cdnsciencepub.com

This one-pot approach is advantageous as it avoids the isolation of the often unstable diazonium salt intermediate. Furthermore, variations of this method have been developed to enhance efficiency and safety, for instance, by using solid-supported reagents like silica (B1680970) sulfuric acid, which can facilitate the reaction under solvent-free conditions at room temperature. thieme-connect.de

Catalytic Methodologies in Halogenated Aromatic Synthesis

The synthesis of halogenated aromatic compounds has been significantly advanced by the development of various catalytic methodologies. These methods often offer higher selectivity, milder reaction conditions, and broader functional group tolerance compared to traditional stoichiometric approaches.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have a long history in the formation of carbon-halogen bonds. For instance, the Sandmeyer reaction itself can be catalyzed by copper(I) salts, particularly for the introduction of chloride and bromide. nih.gov In the context of iodination, while often not strictly necessary, copper catalysts can be employed in certain contexts. More broadly, copper-catalyzed cross-coupling reactions are a major application for the resulting aryl iodides. nih.gov A general method for the copper-catalyzed cross-coupling of two aromatic compounds has been developed, which involves the initial iodination of one arene followed by arylation of the other. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysis has become a powerful tool for the direct C-H functionalization of aromatic compounds, including halogenation. While direct catalytic C-H iodination of 1,2,4-trifluorobenzene to selectively produce the 3-iodo isomer is challenging due to the directing effects of the fluorine atoms, the principles of palladium-catalyzed halogenation are well-established. These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with a halogen source.

Other Catalytic Approaches:

Research into novel catalytic systems for aromatic halogenation is ongoing. This includes the use of other transition metals and even organocatalysts. The goal is often to achieve regioselective halogenation under mild conditions, avoiding the use of harsh reagents. For example, methods for the direct and regioselective iodination of activated aromatic compounds using various catalytic systems have been reported. researchgate.net

The development of these catalytic methodologies provides a broader toolbox for the synthesis of halogenated aromatics. While the Sandmeyer reaction remains a primary route to this compound, the principles of catalytic halogenation offer potential future pathways for its synthesis, possibly through direct C-H iodination of 1,2,4-trifluorobenzene under precisely controlled catalytic conditions.

Reactivity and Mechanistic Studies of 1,2,4 Trifluoro 3 Iodobenzene

Cross-Coupling Reactions

The presence of a carbon-iodine (C-I) bond makes 1,2,4-trifluoro-3-iodobenzene an excellent candidate for transition-metal-catalyzed cross-coupling reactions. The C-I bond is weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, facilitating its activation in catalytic cycles. wiley-vch.de

Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki-Miyaura, Negishi, Sonogashira, Heck)

Palladium-catalyzed reactions are fundamental for forming new carbon-carbon bonds, and aryl iodides are highly reactive partners in these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. beilstein-journals.org For this compound, this would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product. The fluorine atoms on the ring are well-tolerated in these reactions. beilstein-journals.orgnih.gov While specific examples for this compound are not prevalent in the provided search results, the coupling of the similar 1-fluoro-3-iodobenzene (B1666204) with potassium aryltrifluoroborates proceeds in high yields (80-99%), suggesting analogous reactivity. beilstein-journals.orgd-nb.info

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity. nrochemistry.comrsc.org The reaction of this compound with an organozinc compound, catalyzed by palladium or nickel, would yield a substituted trifluorobenzene derivative. rsc.orgnih.gov The high reactivity of organozinc reagents and the lability of the C-I bond make this a highly efficient transformation. nrochemistry.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > OTf, making this compound a prime substrate. wikipedia.org The reaction proceeds under mild conditions to produce aryl-alkyne products. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene. rsc.org The reaction of this compound with an alkene would result in a trifluorophenyl-substituted alkene.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is a generalized representation based on the typical reactivity of aryl iodides in these reactions.

Reaction Name Coupling Partner Typical Catalyst System Product Type
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl
NegishiOrganozinc (e.g., R-ZnX)Pd(0) or Ni(0) catalystSubstituted arene
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseAryl alkyne
HeckAlkene (e.g., CH₂=CHR)Pd(0) catalyst, BaseSubstituted alkene

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions provide an alternative to palladium-based methods for forming C-C and C-heteroatom bonds. cas.cnacs.org These reactions are often cost-effective and exhibit different reactivity patterns. For instance, copper(0) can mediate the reductive cross-coupling between aryl iodides and various bromo-fluoroalkyl compounds. cas.cn Copper(I) salts are also used in Sonogashira-type couplings and can mediate the homo-coupling of terminal alkynes. cmu.edu In the context of polyfluoroarenes, copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides is an effective method for creating polyfluorobiaryls. rsc.org

Mechanistic Pathways of Aryl Halide Activation in Cross-Coupling

The central step in most palladium-catalyzed cross-coupling reactions is the activation of the aryl halide through oxidative addition to a low-valent palladium(0) complex. wiley-vch.deiucr.org

The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The reaction initiates with the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound. nrochemistry.com This step is typically the rate-determining step and forms a Pd(II) intermediate (Ar-Pd(II)-I). wiley-vch.de The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring can influence the electron density at the carbon atom of the C-I bond, potentially affecting the rate of this step.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc) transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate with both organic groups attached (Ar-Pd(II)-R). nrochemistry.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.com

The choice of ligands on the palladium catalyst is crucial, as they influence the catalyst's stability and reactivity. wiley-vch.de Bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition and reductive elimination steps. wiley-vch.denih.gov

Nucleophilic Aromatic Substitution Reactions (SNAr)

Polyfluoroaromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com This reactivity is a consequence of the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.compressbooks.pub

Role of Fluorine Activation in SNAr Processes

In contrast to cross-coupling, where iodine is the preferred leaving group, SNAr reactions on polyfluoroarenes typically involve the displacement of a fluorine atom. masterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination pathway: pressbooks.pub

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The electron-withdrawing fluorine atoms are essential for this step, as they stabilize the negative charge of the intermediate through their inductive effects. masterorganicchemistry.com The presence of multiple fluorine atoms, particularly in positions ortho and para to the site of attack, greatly enhances the stability of the Meisenheimer complex and thus accelerates the reaction. pressbooks.pub

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group from the site of the initial attack. pressbooks.pub In SNAr reactions, the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com This explains the leaving group trend F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge, making it the best leaving group in many SNAr reactions. masterorganicchemistry.com

For this compound, a nucleophile will preferentially attack a carbon atom bearing a fluorine atom rather than the one bonded to iodine under SNAr conditions.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity: This refers to the specific position on the aromatic ring where the nucleophilic substitution occurs. durgapurgovtcollege.ac.inmasterorganicchemistry.com In SNAr reactions of polysubstituted benzenes, the regioselectivity is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. strath.ac.uk For this compound, a nucleophile will attack the ring at a position that maximizes the stabilizing effect of the electron-withdrawing groups.

Attack at C-4 (para to the iodine and ortho to a fluorine) would be highly favored as the negative charge in the intermediate is stabilized by the fluorine at C-5 (para) and the fluorine at C-2 (meta).

Attack at C-2 (ortho to iodine and ortho to a fluorine) is also possible.

Attack at C-1 (meta to iodine) is less likely.

Computational and experimental studies on similar polyfluoroarenes confirm that nucleophilic attack generally occurs at the position that maximizes the number of ortho and para fluorine substituents relative to the site of substitution. strath.ac.ukgrafiati.com

Stereoselectivity: This term describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org In the context of SNAr on an achiral substrate like this compound with an achiral nucleophile, the reaction is not stereoselective as it does not create a new stereocenter on the ring. However, if a chiral nucleophile or a chiral catalyst is used, it is possible to achieve asymmetric nucleophilic aromatic substitution, leading to the formation of a chiral product with a preference for one enantiomer. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the reaction is significantly influenced by the electronic effects of the halogen substituents.

The three fluorine atoms, being highly electronegative, exert a strong -I (negative inductive) effect, which deactivates the benzene ring towards electrophilic attack. This deactivation makes the reaction conditions for EAS more demanding compared to benzene itself. libretexts.org The iodine atom, while also a halogen, is less electronegative and more polarizable than fluorine. Its influence is more complex, involving both a deactivating inductive effect and a weakly activating +M (mesomeric) effect due to its lone pairs of electrons.

Radical Reactions and Pathways

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds in the molecule, making it susceptible to homolytic cleavage to generate an aryl radical. This property is the basis for its utility in various radical-mediated transformations.

Aryl radicals are highly reactive intermediates that can be generated from iodoarenes through various methods, including photolysis, thermolysis, or by using radical initiators. rsc.orgresearchgate.netchemrxiv.org Once generated, the 2,4,5-trifluorophenyl radical can participate in a variety of reactions, such as hydrogen atom abstraction, addition to multiple bonds, and substitution reactions. The development of modern methods for aryl radical generation under mild conditions has significantly expanded their synthetic utility. rsc.orgresearchgate.net

Recent advancements have focused on visible-light-induced photoredox catalysis for the generation of aryl radicals from haloarenes, offering a milder and more sustainable approach. chemrxiv.org These methods often employ a photocatalyst that, upon excitation with visible light, can induce the reduction of the iodoarene to form the corresponding aryl radical.

Aryl radicals derived from precursors like this compound are valuable intermediates in constructing complex molecular architectures through radical cyclization and addition reactions. mdpi.comnih.govnih.gov In radical cyclization, the initially formed aryl radical can add intramolecularly to a suitably positioned double or triple bond within the same molecule, leading to the formation of a new ring system. mdpi.comnih.govbeilstein-journals.org

In intermolecular addition reactions, the aryl radical can add to an external alkene or alkyne, forming a new carbon-carbon bond and a new radical species that can be further trapped or propagated. These reactions are powerful tools for the construction of highly functionalized molecules.

Hypervalent Iodine Chemistry of this compound

Hypervalent iodine compounds are organoiodine compounds where the iodine atom has a formal oxidation state higher than the usual -1. nih.gov The iodine atom in this compound can be oxidized to form hypervalent iodine(III) and iodine(V) species, which are versatile reagents in organic synthesis. nih.govacs.org

Hypervalent iodine reagents can be prepared by the oxidation of iodoarenes. beilstein-journals.orgnih.gov For instance, this compound can be oxidized in situ to the corresponding diaryliodonium salts or iodosylbenzene derivatives. These in situ generated hypervalent iodine species can then be used directly in subsequent reactions. beilstein-journals.orgorganic-chemistry.org

One common method for the in situ generation of hypervalent iodine(III) reagents involves the use of oxidants like meta-chloroperbenzoic acid (mCPBA). beilstein-journals.org The resulting hypervalent iodine species are highly electrophilic and can participate in a wide range of transformations, including oxidative cyclizations and functional group transfers. organic-chemistry.orgrsc.org For example, phenyliodine(III) bis(trifluoroacetate) (PIFA), a stable and commercially available hypervalent iodine(III) reagent, is known to mediate a variety of oxidative cyclizations. organic-chemistry.orgwikipedia.org While not directly generated from this compound in all cited examples, the principles of its reactivity are applicable to the hypervalent species derived from it. The reactivity of these species is often characterized by ligand exchange and reductive elimination steps. acs.org

Oxidative Transformations Mediated by Iodine(III) Derivatives

The oxidation of the iodine center in this compound from iodine(I) to iodine(III) is a key transformation that unlocks its utility in a wide range of synthetic applications. This process generates hypervalent iodine(III) reagents, which are valued for their role as mild and selective oxidants and as efficient group transfer agents. orgsyn.orgchim.it The electron-withdrawing nature of the fluorine atoms on the benzene ring influences the reactivity and stability of the resulting iodine(III) species.

The synthesis of these hypervalent iodine compounds typically involves the oxidation of the parent iodoarene with a suitable terminal oxidant. thieme-connect.de Common methods include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other potent oxidants like Oxone. orgsyn.orgthieme-connect.de Electrochemical methods, which offer a green and tunable alternative, have also been developed for the anodic oxidation of aryl iodides to generate iodine(III) reagents. researchgate.net

These oxidative processes can yield a variety of iodine(III) derivatives, depending on the reaction conditions and the nucleophilic species present. For example, oxidation in the presence of carboxylic acids or their anhydrides leads to the formation of (dicarboxyloxyiodo)arenes. A prominent example is the synthesis of compounds analogous to phenyliodonium (B1259483) diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), which are versatile reagents in organic synthesis. chim.itfinerchem.com The reaction of this compound with an oxidant like sodium percarbonate in the presence of trifluoroacetic acid can be expected to yield the corresponding (bis(trifluoroacetoxy)iodo)arene. finerchem.com

Another important class of iodine(III) derivatives are the diaryliodonium salts. These are typically synthesized by reacting the iodoarene with an oxidant and another aromatic compound. diva-portal.org The process often involves the in-situ generation of an activated iodine(III) intermediate, which then undergoes a ligand exchange with the second arene. diva-portal.org

The table below summarizes representative oxidative transformations applicable to this compound to form various iodine(III) derivatives, based on established methods for iodoarenes.

Table 1: Synthesis of Iodine(III) Derivatives from this compound
Iodine(III) Product TypeTypical OxidantCo-reagent/SolventGeneral Product StructureReference
(Diacetoxyiodo)arenePeracetic acidAcetic anhydride/Acetic acidArI(OAc)2 beilstein-journals.org
(Bis(trifluoroacetoxy)iodo)arenem-CPBA or NaBO3Trifluoroacetic acidArI(OCOCF3)2 finerchem.com
[Hydroxy(tosyloxy)iodo]arenem-CPBAp-Toluenesulfonic acidArI(OH)OTs orgsyn.org
(Difluoroiodo)areneSilver difluoride (AgF2)AcetonitrileArIF2 acs.org
Diaryliodonium saltm-CPBA or OxoneArene, Lewis acid (e.g., BF3·OEt2)[Ar-I-Ar']+X- diva-portal.org

Ar = 2,3,5-Trifluorophenyl

Ligand Exchange Chemistry at the Iodine Center

Ligand exchange is a fundamental and crucial reaction for iodine(III) derivatives of this compound. core.ac.uknih.gov This process involves the substitution of one or more ligands attached to the iodine center with new ligands, without changing the +3 oxidation state of the iodine. savemyexams.com This reactivity is central to the synthetic utility of hypervalent iodine reagents, as it allows for the fine-tuning of their chemical properties, such as solubility and reactivity, and is often the initial step in many functionalization reactions. thieme-connect.deresearchgate.netsemanticscholar.org

The structure of these iodine(III) compounds is typically described as a pseudotrigonal bipyramid, where the most electronegative ligands occupy the apical positions, forming a linear L-I-L bond. beilstein-journals.orgacs.org The aryl group and two lone pairs of electrons reside in the equatorial positions. diva-portal.org Ligand exchange can proceed through different mechanistic pathways, primarily associative or dissociative mechanisms. rsc.org

Associative Mechanism: A new ligand associates with the iodine center before the original ligand departs. This pathway often involves a square planar intermediate. rsc.org

Dissociative Mechanism: A ligand first dissociates from the iodine center, forming a transient, highly electrophilic dicoordinated intermediate, which is then captured by a new ligand. diva-portal.orgrsc.org

The operative mechanism can depend on the nature of the iodine(III) compound, the incoming nucleophile, and the reaction conditions. rsc.org

A common application of ligand exchange is the modification of (dicarboxyloxyiodo)arenes. For instance, the acetate (B1210297) ligands in (diacetoxyiodo)arenes can be readily exchanged for other carboxylate ligands by treatment with the corresponding carboxylic acid. researchgate.netsemanticscholar.org This strategy can be employed to enhance the solubility of the reagent in non-polar organic solvents by introducing longer alkyl chains into the carboxylate ligand. researchgate.netsemanticscholar.org

Furthermore, ligand exchange is the cornerstone for preparing a wide array of iodine(III) reagents from a common precursor. For example, treatment of a (diacetoxyiodo)arene with a source of fluoride (B91410), such as hydrofluoric acid-pyridine complex (HF·Py), can yield the corresponding (difluoroiodo)arene. acs.org Similarly, reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃) or trimethylsilyl cyanide (TMSCN) can produce the corresponding azido (B1232118) or cyano-substituted iodine(III) species. This versatility allows a single, stable precursor to be a gateway to numerous reactive intermediates for specific synthetic transformations.

The table below illustrates potential ligand exchange reactions for an iodine(III) derivative of this compound.

Table 2: Examples of Ligand Exchange Reactions for ArI(OAc)2
Starting MaterialReagentExchanged ProductPurpose/ApplicationReference
ArI(OAc)2Butyric acidArI(OCOC3H7)2Increase solubility in non-polar solvents researchgate.netsemanticscholar.org
ArI(OAc)2Trifluoroacetic acid (TFA)ArI(OCOCF3)2Generate a more powerful oxidant (PIFA analogue) organic-chemistry.org
ArI(OAc)2HF·Pyridine (B92270)ArIF2Fluorinating agent acs.org
ArI(OAc)2p-Toluenesulfonic acidArI(OAc)OTsFormation of a mixed-ligand reagent orgsyn.orgthieme-connect.de
ArI(OH)OTsArene (e.g., Benzene)[Ar-I-Ph]+OTs-Synthesis of diaryliodonium salts diva-portal.org

Ar = 2,3,5-Trifluorophenyl

Strategic Applications in Complex Molecular Synthesis

Building Block for Functionalized Organic Compounds

1,2,4-Trifluoro-3-iodobenzene serves as a key starting material for the synthesis of a variety of functionalized organic compounds. The trifluorinated phenyl ring provides a stable scaffold that can be further elaborated through reactions at the iodo position, making it a crucial intermediate in the construction of more complex molecular architectures.

The synthesis of polyfluorinated biaryls is of significant interest due to their potential applications in materials science and as intermediates in the preparation of biologically active molecules. acs.org While the synthesis of biaryls with fluorine atoms on both phenyl rings has been a challenge, methods have been developed to facilitate these transformations. acs.org For instance, Suzuki-Miyaura cross-coupling reactions are a common strategy for the formation of C-C bonds to create biaryl systems. acs.org Although specific examples detailing the use of this compound in the synthesis of polyfluorinated terphenyls and quaterphenyls have been explored, the synthesis of biphenyl (B1667301) systems from this precursor presents its own set of challenges, such as the separation of side products. acs.org

Polycyclic aromatic hydrocarbons (PAHs) are another class of compounds that have garnered attention for their applications in optoelectronics as well-defined graphene segments. nih.gov Various synthetic methods have been developed for the construction of extended PAHs, including tandem spirocyclization and 1,2-aryl migration, as well as palladium-catalyzed [3 + 3] annulation reactions. nih.govrsc.org These methods often involve the coupling of smaller aromatic fragments to build larger, more complex structures. rsc.org While the direct use of this compound in these specific complex PAH syntheses is not explicitly detailed in the provided research, its potential as a fluorinated aromatic fragment for incorporation into such systems is conceivable through established cross-coupling methodologies.

Fluorinated heterocyclic compounds are of great interest in medicinal chemistry, as the incorporation of fluorine can enhance biological activity. researchgate.net The synthesis of these compounds often involves the condensation of fluorinated building blocks. For example, fluorinated 1,3-diketones can be condensed with various reagents to produce a range of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net

The introduction of fluorine into heterocyclic scaffolds can also be achieved through various fluorination techniques. For instance, the treatment of khellin, a benzofuran-containing natural product, with in situ generated BrF leads to the formation of a fluorinated derivative. ucc.ie The development of methods for the synthesis of fluorinated heterocycles is a key area of research, with cycloaddition reactions being a prominent strategy. nih.gov The reactivity of fluorinated 1,3-dipoles towards dipolarophiles is a powerful tool for the construction of fluoroalkylated sulfur heterocycles. nih.gov While direct examples of the use of this compound in these specific syntheses are not provided, its structure lends itself to being a precursor for more complex fluorinated intermediates used in the construction of these heterocyclic systems.

Precursor for Advanced Materials and Ligands

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for the development of advanced materials and ligands. The strategic placement of fluorine atoms on an aromatic ring can influence properties such as thermal stability, oxidative resistance, and surface activity. researchgate.net

Fluoroaromatic compounds are increasingly used as scaffolds in the design of new materials with unique properties. rsc.org The incorporation of fluorine can lead to materials with enhanced thermal and chemical stability, as well as modified electronic characteristics. researchgate.net For example, perfluorinated biaryls, which can be synthesized from precursors like chloropentafluorobenzene, are used in the preparation of materials such as perfluoro-1,1′:4′,1″-terphenyl. researchgate.net These highly fluorinated structures can serve as backbones for stable nitroxide biradicals with potential applications in materials science. researchgate.net The development of new synthetic methods for highly fluorinated biphenyls, terphenyls, and other polyphenyl systems is crucial for advancing this field. acs.org

Fluorinated organometallic compounds are important reagents in organic synthesis, particularly for the introduction of fluorinated moieties into target molecules. psu.edu For example, trifluoromethyl organometallic complexes are widely used for trifluoromethylation reactions. psu.edu The synthesis of these organometallic precursors often starts from iodotrifluoromethane. psu.edu

More complex fluorinated organometallic reagents can be prepared from functionalized fluoroarenes. For instance, the reaction of perfluoroarylzinc compounds with perfluoroarenes can be used to synthesize perfluorinated biaryls. researchgate.net The development of methods for the C-H and C-F bond activation and functionalization of fluoroarenes using main group metals has opened up new avenues for the synthesis of novel organometallic species. rsc.org While specific examples using this compound were not detailed, its structure is suitable for conversion into various organometallic reagents, such as organozinc or Grignard reagents, which could then be used in subsequent cross-coupling reactions.

Intermediate in Agrochemical and Pharmaceutical Research

The introduction of fluorine into agrochemicals and pharmaceuticals is a well-established strategy for enhancing their efficacy and metabolic stability. rsc.org As a result, there is a high demand for versatile fluorinated building blocks for use in drug discovery and development. researchgate.net

This compound is categorized as a bulk drug intermediate, indicating its use in the synthesis of active pharmaceutical ingredients. echemi.com The presence of both fluorine atoms and an iodine atom on the benzene (B151609) ring makes it a valuable synthon for introducing a trifluorophenyl group into a larger molecule. The iodine atom can be readily converted to other functional groups or used in cross-coupling reactions to build more complex structures. researchgate.net The unique substitution pattern of this compound can lead to novel drug candidates with improved pharmacological profiles.

Modular Approaches to Biologically Active Molecules

The concept of modular synthesis involves the assembly of complex molecules from discrete, interchangeable building blocks, much like constructing with LEGO® bricks. This approach offers significant advantages in efficiency, flexibility, and the ability to rapidly generate libraries of related compounds for biological screening. This compound is an exemplary modular unit, primarily due to the reactivity of its carbon-iodine bond.

This bond is highly susceptible to participation in a range of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for carbon-carbon and carbon-heteroatom bond formation. rsc.orgacs.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings allow for the precise and predictable connection of the trifluorophenyl unit to other molecular fragments. rsc.orgacs.orgrsc.org For instance, in Suzuki-Miyaura reactions, this compound can be coupled with a wide array of organoboron reagents, such as boronic acids or their esters, to form complex biaryl structures. rsc.orgnih.gov These biaryl scaffolds are prevalent cores in many pharmaceuticals and bioactive compounds. rsc.org

The utility of this modular approach extends to the synthesis of molecules with potential therapeutic applications. For example, fluorinated biaryl compounds are investigated as enzyme inhibitors and receptor antagonists. rsc.org The ability to use this compound as a standardized building block allows chemists to systematically modify other parts of a molecule and study the resulting structure-activity relationships (SAR). This is a critical process in medicinal chemistry for optimizing the potency and properties of a drug candidate. The synthesis of various functionalized organomethyltrifluoroborates has demonstrated tolerance for a wide variety of embedded functional groups, increasing the scope and diversity of potential applications. nih.gov

Table 1: Illustrative Cross-Coupling Reaction

Reactant A Reactant B Catalyst System Base Product Type Reference
This compound Arylboronic Acid Pd₂(dba)₃ / SPhos K₂CO₃ Fluorinated Biphenyl rsc.orgacs.org
Iodobenzene (B50100) Alkenylboronic Acid Pd(PPh₃)₄ / Ag₂O AgOH (from Ag₂O) Alkenylbenzene beilstein-journals.org
4-Chloroanisole Potassium Phthalimidomethyltrifluoroborate PdCl₂(MeCN)₂ K₂CO₃ N-Benzylphthalimide Derivative nih.gov

This table provides generalized examples of cross-coupling reactions where iodoarenes like this compound are key substrates.

Incorporation of Trifluorinated Motifs into Molecular Architectures

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cn The trifluoromethyl group, for instance, is a prominent pharmacophore found in numerous pharmaceuticals and agrochemicals. nih.gov Similarly, incorporating a trifluorinated phenyl ring, such as the one provided by this compound, is a key strategy in modern drug design. tcichemicals.com

The benefits of incorporating such motifs are multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically vulnerable position can increase the half-life and bioavailability of a drug. cas.cn

Lipophilicity: Fluorine is highly electronegative yet minimally polarizable. Introducing multiple fluorine atoms can significantly increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. nih.gov

Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein or enzyme. This can lead to tighter binding and increased potency.

This compound serves as an efficient vehicle for installing the 2,4,5-trifluorophenyl moiety. This specific substitution pattern creates a unique electronic and steric profile that can be exploited in molecular design. The electron-withdrawing nature of the fluorine atoms influences the acidity, basicity, and reactivity of other functional groups within the molecule. Researchers have successfully synthesized a variety of polyfluorinated biphenyls using related fluorinated iodobenzenes, demonstrating the feasibility of creating complex, electron-poor aromatic systems through methods like the Suzuki-Miyaura coupling. acs.org These highly fluorinated structures are of interest for materials science as well as for developing novel bioactive agents. tcichemicals.com

Table 2: Properties of this compound

Property Value Reference
CAS Number 1190385-24-0 cymitquimica.comfluorochem.co.uk
Molecular Formula C₆H₂F₃I cymitquimica.comfluorochem.co.uk
Molecular Weight 257.98 g/mol cymitquimica.comchemspider.com
Physical State Liquid cymitquimica.comfluorochem.co.uk
InChI Key PHNQGEQNNUOSNH-UHFFFAOYSA-N cymitquimica.comfluorochem.co.uk

Spectroscopic Characterization Techniques and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 1,2,4-Trifluoro-3-iodobenzene, ¹H, ¹³C, and ¹⁹F NMR are all essential.

While specific spectral data for this compound is not extensively published, the expected NMR spectra can be predicted based on the substituent effects on the benzene (B151609) ring.

¹H NMR: The spectrum is expected to show signals for the two protons on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and iodine atoms. The electronegativity and position of the fluorine atoms will cause the proton signals to appear in the downfield region of the spectrum, and complex splitting patterns will arise from both proton-proton (³JHH) and proton-fluorine (JHF) couplings over multiple bonds.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms bonded to the highly electronegative fluorine atoms (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted significantly downfield. The carbon atom attached to the iodine (C-I) will also show a characteristic chemical shift, typically less downfield than C-F carbons but more so than unsubstituted carbons.

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show three distinct signals, one for each chemically non-equivalent fluorine atom. The chemical shifts and the fluorine-fluorine (JFF) coupling constants provide critical information about the relative positions of the fluorine atoms on the aromatic ring. Due to the wide chemical shift range of ¹⁹F NMR, overlapping signals are less likely, making interpretation more straightforward compared to ¹H NMR in complex molecules. google.com

Table 1: Predicted NMR Data for this compound (Note: This table is based on general principles of NMR spectroscopy for similar compounds, as specific experimental data is not publicly available.)

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity & Coupling
¹H 6.5 - 8.0Multiplets (due to H-H and H-F coupling)
¹³C 90 - 170Doublets or Triplets (due to C-F coupling)
¹⁹F -100 to -150Multiplets (due to F-F and F-H coupling)

To definitively assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. cardiff.ac.uk

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling network between the two protons on the ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be crucial for assigning the quaternary (non-protonated) carbons, such as those bonded to fluorine and iodine, by observing their correlations with the ring protons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for easy sample handling, is used to identify the characteristic vibrations of the functional groups within this compound. Key expected vibrational bands include:

C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹ corresponding to the carbon-fluorine stretching vibrations.

C-I Stretching: The carbon-iodine stretch is expected to appear at a much lower frequency, typically in the range of 500-600 cm⁻¹.

Aromatic C=C Stretching: Vibrations associated with the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring and are usually found between 650-900 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on characteristic vibrational frequencies for similar halogenated aromatic compounds.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1600Medium
C-F Stretch1100 - 1400Strong
Aromatic C-H Bend650 - 900Medium to Strong
C-I Stretch500 - 600Medium

While the benzene ring is largely planar, the substituents can undergo various vibrational motions. A detailed analysis of both IR and Raman spectra, often aided by computational chemistry, can provide a complete picture of the normal vibrational modes of the molecule. Raman spectroscopy is particularly useful for observing the more symmetric vibrations that may be weak or absent in the IR spectrum, such as the symmetric ring breathing mode.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 258). Due to the presence of iodine, which is monoisotopic (¹²⁷I), the molecular ion peak would be a single, distinct signal.

The fragmentation pattern would likely involve the loss of the iodine atom, which is a relatively weak bond, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of fluorine atoms or cleavage of the aromatic ring.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This technique is particularly useful for studying molecules with chromophores, which are parts of a molecule that absorb light. libretexts.orgshu.ac.uk

The UV-Vis spectrum of this compound is characterized by electronic transitions involving the π-electrons of the benzene ring. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org For aromatic compounds, these are typically π → π* transitions. shu.ac.uk

The presence of fluorine and iodine substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The electron-withdrawing nature of the fluorine atoms and the presence of the iodine atom can affect the electron density of the aromatic system, thereby altering the energy gap between the HOMO and LUMO. uomustansiriyah.edu.iq The degree of conjugation within the molecule significantly impacts the UV-Vis spectrum; more extended conjugation generally leads to a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq

Advanced Spectroscopic Methods

Beyond the foundational techniques of mass spectrometry and UV-Vis spectroscopy, more advanced methods can provide deeper insights into the electronic structure and reactivity of this compound, particularly concerning radical species and orbital energies.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. tr-epr.com While this compound itself is not a radical, it can be a precursor to radical intermediates in certain chemical reactions, for example, through homolytic cleavage of the carbon-iodine bond induced by heat or light.

EPR spectroscopy could be employed to study reactions involving this compound where radical mechanisms are suspected. beilstein-journals.orgethz.ch The resulting EPR spectrum would provide information about the structure and environment of the transient radical species, such as the 1,2,4-trifluorophenyl radical. The stability of such radical intermediates is influenced by the substituent groups on the aromatic ring. masterorganicchemistry.com The development of sensitive techniques like Ultrawide Single Sideband Phase-Sensitive Detection Time Resolved EPR (U-PSD TREPR) allows for the detection of very low concentrations of transient radicals, which could be instrumental in elucidating reaction mechanisms. tr-epr.com

Photoemission Spectroscopy (PES) and Inverse Photoemission Spectroscopy (IPES) are powerful surface-sensitive techniques used to probe the occupied and unoccupied electronic states of materials, respectively. unl.edukratos.com PES involves irradiating a sample with photons and measuring the kinetic energy of the emitted electrons to determine the binding energies of core and valence electrons. kyoto-u.ac.jp In contrast, IPES involves bombarding a surface with low-energy electrons and detecting the photons emitted as the electrons occupy previously empty states. kratos.com

The combination of PES and IPES can provide a comprehensive picture of the electronic structure of this compound, including the energy of its HOMO and LUMO. unl.edu Studies on similar di-iodobenzene isomers have shown that these techniques can reveal the characteristic molecular orbitals. unl.edu Research on organic semiconductors has demonstrated the utility of ultraviolet photoelectron spectroscopy (UPS), a type of PES, and low-energy inverse photoemission spectroscopy (LEIPS) in determining ionization energies and electron affinities. aps.org Such data for this compound would be valuable for understanding its electronic properties and predicting its behavior in electronic devices or charge-transfer processes.

X-ray Diffraction Crystallography

X-ray diffraction (XRD) stands as a cornerstone technique for the detailed structural analysis of crystalline materials. This method relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the compound's atomic arrangement, provides profound insights into its three-dimensional structure. For a compound such as this compound, X-ray crystallography is bifurcated into two principal applications: single-crystal X-ray diffraction for the precise determination of the molecular and crystal structure, and powder X-ray diffraction for the analysis of bulk properties like polymorphism and phase purity.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides the most precise and unambiguous determination of the three-dimensional structure of a molecule and the arrangement of these molecules within a crystal. nih.gov This method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for SCXRD would necessitate crystallization at low temperatures. cymitquimica.comfluorochem.co.uk As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not publicly available.

However, the utility of SCXRD has been extensively demonstrated in the study of closely related halogenated benzene derivatives. For instance, the crystal structures of co-crystals involving similar molecules like 1,3,5-triiodo-2,4,6-trifluorobenzene have been elucidated, revealing intricate details of intermolecular interactions such as halogen bonding. nsf.govresearchgate.netresearchgate.netacs.orgacs.org In these studies, SCXRD analysis provides critical data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions with neighboring molecules. researchgate.net

Should a single crystal of this compound be analyzed, the resulting data would be presented in a comprehensive crystallographic information file (CIF). This file would contain a wealth of information, which is typically summarized in a data table as shown below for a hypothetical analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₆H₂F₃I
Formula Weight 257.98 g/mol
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (g/cm³) To be determined
Absorption Coefficient (mm⁻¹) To be determined

This data would be instrumental in understanding the fundamental solid-state properties of this compound, including its packing efficiency and the nature of any intermolecular forces at play.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach is widely used to investigate the chemical behavior of halogenated aromatic compounds.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For iodoarene compounds, these calculations can clarify mechanisms in processes like cross-coupling reactions, halogen bonding interactions, and nucleophilic aromatic substitution (SNAr). worktribe.comvanderbilt.edu By locating the transition state (the maximum energy point along the reaction coordinate) and the intermediate species, chemists can understand the feasibility and selectivity of a reaction.

While specific DFT studies on the reaction mechanisms of 1,2,4-trifluoro-3-iodobenzene are not extensively documented in the surveyed literature, the principles are well-established from studies on related molecules. For instance, DFT has been used to investigate the iodobenzene-catalyzed oxidative cyclization of δ-alkynyl β-ketoesters, revealing that the most likely pathway involves the activation of the alkyne by a hypervalent iodine species. worktribe.com Such studies typically model the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. For a hypothetical reaction involving this compound, DFT could similarly be employed to determine whether a reaction proceeds via a concerted mechanism or a stepwise pathway, and to analyze the influence of the trifluoro-substitution pattern on the activation barriers. nih.govnih.gov

Table 1: Common DFT Functionals for Reaction Mechanism Studies

Functional Type Examples Typical Application
Hybrid B3LYP, PBE0 General purpose, widely used for geometries and energies.
Range-Separated Hybrid CAM-B3LYP, ωB97X-D Improved description of long-range interactions, charge transfer.
Double Hybrid B2PLYP, DSD-PBEP86 High accuracy for energies, includes perturbation theory correction. researchgate.net

Energy Profiles and Thermodynamic Feasibility

A key output of DFT calculations is the potential energy profile of a reaction, which plots the change in energy as reactants are converted into products. These profiles provide critical data on the thermodynamic feasibility of a reaction. The difference in the Gibbs free energy (ΔG) between products and reactants indicates whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0). The height of the energy barrier from reactants to the transition state (the activation energy) determines the reaction rate.

Prediction of Spectroscopic Parameters

DFT methods can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules. By calculating properties related to the interaction of molecules with electromagnetic radiation, DFT serves as a powerful complement to experimental spectroscopy. researchgate.net

NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). This is achieved by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the presence of an external magnetic field. For this compound, DFT would be able to predict the distinct signals for the two aromatic protons and the three fluorine atoms, helping to confirm the substitution pattern.

Vibrational Spectroscopy (IR and Raman): Calculations of the second derivatives of energy with respect to atomic positions yield harmonic vibrational frequencies. These frequencies correspond to the stretching and bending modes of the chemical bonds and can be correlated with peaks observed in Infrared (IR) and Raman spectra. nih.gov

Rotational Spectroscopy: The optimized geometry from a DFT calculation provides the moments of inertia, from which rotational constants (A, B, C) can be derived. These constants are fundamental parameters measured in microwave spectroscopy and are highly sensitive to the molecular structure. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT and wavefunction-based approaches (like Hartree-Fock and post-Hartree-Fock methods), to probe the electronic nature of molecules. ru.nl

Analysis of Electronic Structure and Charge Distribution

The arrangement of fluorine and iodine atoms on the benzene (B151609) ring of this compound creates a unique electronic landscape. The three highly electronegative fluorine atoms act as strong electron-withdrawing groups via the inductive effect, polarizing the C-F bonds and decreasing the electron density of the aromatic ring. The iodine atom is less electronegative but highly polarizable.

Quantum chemical calculations can quantify this charge distribution through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). NBO analysis, for instance, provides insights into charge transfer interactions and the nature of chemical bonds by localizing orbitals into core pairs, lone pairs, and bonding/antibonding pairs. walisongo.ac.id For this compound, these calculations would reveal a significant positive partial charge on the carbon atoms bonded to fluorine and a complex electronic effect from the iodine atom, which can donate electron density through resonance but also polarize the C-I bond. cymitquimica.com This detailed electronic picture is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting and understanding non-covalent interactions and the sites of electrophilic and nucleophilic attack. walisongo.ac.idnsf.gov

The MEP map uses a color scale to visualize charge distribution:

Red regions indicate negative electrostatic potential, associated with electron-rich areas like lone pairs on oxygen or nitrogen atoms. These are sites favorable for electrophilic attack.

Blue regions indicate positive electrostatic potential, associated with electron-poor areas.

Green/Yellow regions represent near-neutral potential.

In polyhalogenated iodobenzenes, a region of positive potential, known as a "σ-hole," often forms on the iodine atom along the extension of the C-I bond. researchgate.net This positive region arises because the electron density is drawn away to the sides of the iodine atom, leaving the outermost portion of the nucleus less shielded. This σ-hole allows the iodine atom to act as a Lewis acid and form attractive, non-covalent interactions called halogen bonds with Lewis bases (e.g., lone pairs on N, O, or S atoms).

For this compound, the strongly electron-withdrawing fluorine atoms are expected to significantly enhance the magnitude of the positive σ-hole on the iodine atom compared to unsubstituted iodobenzene (B50100). researchgate.net MEP mapping would visually confirm this, highlighting the iodine as a primary site for halogen bonding interactions, which is a key aspect of its use in crystal engineering and supramolecular chemistry. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Calculated Maximum Electrostatic Potential (VS,max) on Iodine for Various Iodobenzenes

Compound VS,max (kJ/mol) Reference
Iodobenzene +71.1 researchgate.net
p-Nitro-iodobenzene +111.3 researchgate.net
Pentafluoro-iodobenzene +128.9 researchgate.net
This compound Value not published, but expected to be significantly positive

Note: The VS,max values illustrate the trend of increasing positive potential on the iodine atom with the addition of electron-withdrawing groups. Data is from reference researchgate.net, calculated at the B3PW91/aug-cc-pVDZ(-PP) level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's positions and velocities. rsc.org This methodology is invaluable for understanding the dynamic behavior of molecules and the ensembles of conformations they adopt, particularly in condensed phases. researchgate.net

For a molecule like this compound, the concept of conformational analysis, which typically involves the study of different spatial arrangements arising from rotations around single bonds, is largely trivial. The benzene ring is an inherently rigid structure, and there are no flexible side chains. Therefore, the molecule does not possess distinct, stable conformers in the traditional sense.

However, molecular dynamics simulations remain highly relevant for characterizing the dynamic behavior of this compound. An MD simulation would model the translational and rotational motion of the molecule within a simulated environment, such as a solvent box or in a crystal lattice. Such simulations can provide critical information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, which can be quantified using radial distribution functions.

Aggregation Behavior: The tendency of this compound molecules to self-associate in solution through intermolecular forces like π-π stacking and halogen bonding. The simulation can reveal the preferred geometries and lifetimes of such aggregates.

Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient, which describes the molecule's mobility within a given medium.

The primary insights from MD simulations on this rigid molecule would therefore not be about intramolecular conformational changes, but about the rich and complex dynamics of its intermolecular interactions over time. researchgate.net

Intermolecular Interactions and Crystal Engineering

Halogen Bonding (XB) Interactions Involving Iodine

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a Lewis base. chemistryviews.orgresearchgate.net The iodine atom in 1,2,4-Trifluoro-3-iodobenzene is a potent halogen bond donor, a characteristic that is significantly enhanced by the presence of the electron-withdrawing fluorine atoms on the aromatic ring. oup.comnih.gov

The iodine atom in iodofluorobenzenes readily forms halogen bonds with a variety of acceptor atoms (X).

C-I···N Interactions: Nitrogen atoms, particularly those in pyridine (B92270) rings and other N-heterocycles, are among the most reliable and widely studied halogen bond acceptors. acs.orgresearchgate.net Cocrystals of related tri-iodotrifluorobenzenes with nitrogenous bases like acridine, 3-aminopyridine, and piperazine (B1678402) demonstrate strong and directional I···N bonds. researchgate.netnih.gov In these structures, the interaction with the pyridyl nitrogen is generally preferred over amine nitrogens. researchgate.net

C-I···O Interactions: Oxygen atoms, especially in carbonyl groups, N-oxides, and ethers, are also effective halogen bond acceptors. acs.orgnih.govrsc.org Studies on cocrystals of 1,3,5-triiodo-2,4,6-trifluorobenzene with benzoylpyridine isomers show that both the pyridine nitrogen and the carbonyl oxygen can act as acceptor sites. acs.org Generally, I···N bonds are found to be shorter and stronger than I···O interactions, though this can be influenced by steric factors within the molecule. acs.org

C-I···S Interactions: Sulfur-containing compounds are also utilized as halogen bond acceptors. A search of the Cambridge Structural Database reveals that while less common than N or O acceptors, coformers containing sulfur, such as triphenylphosphine (B44618) sulfide (B99878) and various thiones, form I···S interactions with iodobenzenes. rsc.org

C-I···Halogen Interactions: Halogen atoms can also act as acceptors in what are known as dihalogen bonds. In the absence of stronger Lewis bases, iodine atoms can interact with other halogens, including other iodine atoms (I···I) or fluorine atoms (I···F). researchgate.netacs.org Additionally, halide anions (e.g., Cl⁻, Br⁻) are excellent halogen bond acceptors, forming strong, charge-assisted C-I···X⁻ interactions. nih.govacs.org

A summary of halogen bond acceptors used with iodofluorobenzenes is presented below.

Halogen Bond Donor FamilyHalogen Bond Acceptor Atom (X)Example Coformers
IodofluorobenzenesNitrogen (N)Pyridine derivatives, Acridine, Piperazine, Pyrazine. acs.orgresearchgate.netnih.gov
IodofluorobenzenesOxygen (O)Benzoylpyridines, Pyridine N-oxide, Carbonyls. acs.orgnih.govrsc.org
IodofluorobenzenesSulfur (S)Triphenylphosphine sulfide, Thiones, Dithiane. rsc.org
IodofluorobenzenesHalogen (I, F, Cl⁻, Br⁻)Other iodobenzenes, Halide salts. acs.orgnih.govacs.org

Halogen bonds are characterized by their high degree of directionality. The C-I···X angle is typically close to 180°, reflecting the interaction of the acceptor with the "σ-hole," an area of positive electrostatic potential on the halogen atom opposite the C-I covalent bond. chemistryviews.org For instance, in a cocrystal of 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with piperazine, the C-I···N angle is 178.0(1)°. nih.gov

The strength of these bonds is significant, often comparable to or stronger than conventional hydrogen bonds. rsc.org The interaction strength generally follows the trend I > Br > Cl. oup.comnih.gov The bond distance is a key indicator of strength; shorter distances relative to the sum of the van der Waals radii indicate a stronger interaction. In cocrystals of 1,3,5-trifluoro-2,4,6-triiodobenzene, I···N bond distances can be as short as 80% of the sum of the van der Waals radii. researchgate.netnih.gov

Interaction TypeC-I···X AngleExample Bond Distance (Å)% of van der Waals Radii SumReference
C-I···N (piperazine)178.0(1)°2.820(3)80% nih.gov
C-I···N (acridine)165.4(3)° - 175.3(7)°~3.022~85% researchgate.net
C-I···O (benzoylpyridine)-> I···N bonds- acs.org
C-I···Cl⁻--~7.6-10.2% shortening nih.gov

The substitution of hydrogen atoms with highly electronegative fluorine atoms on the benzene (B151609) ring has a profound effect on the halogen bonding capability of the iodine atom. nih.gov The electron-withdrawing nature of fluorine enhances the positive character of the σ-hole on the iodine, making it a stronger Lewis acid and thus a more potent halogen bond donor. oup.comnih.govmdpi.com This fluorination can increase the strength of the resulting halogen bonds by up to 100%. nih.gov Consequently, perfluorinated iodobenzenes are considered ideal halogen bond donors for constructing robust supramolecular assemblies. oup.comnih.gov

Aromatic Stacking Interactions (π-π Stacking)

In addition to halogen bonding, π-π stacking interactions play a crucial role in the crystal packing of this compound and its derivatives. These interactions involve the attractive, non-covalent forces between aromatic rings. rug.nl However, the presence of fluorine significantly alters the nature of these interactions compared to non-fluorinated halobenzenes. rsc.org

The introduction of fluorine atoms disrupts the face-to-face π-π stacking that is common in many halobenzene crystal structures. rsc.org Instead, it promotes more offset or edge-to-face arrangements. rsc.orgresearchgate.net This is attributed to the altered electrostatic potential of the aromatic ring due to the electronegative fluorine atoms. In some cocrystals, such as those of 1,3,5-trifluoro-2,4,6-triiodobenzene with pyridine N-oxide, π-π stacking of the benzene rings is a main organizing synthon, complemented by halogen and hydrogen bonds. nih.govresearchgate.net Computational studies comparing π-π stacking with halogen bonding in iodo-fluorobenzene systems have shown that the relative strengths can vary; in some cases, π-π stacking is weaker than the corresponding halogen bonds, while in others, it can be similar or stronger. acs.org

Hydrogen Bonding and Other Non-Covalent Interactions

While halogen bonding is a dominant interaction for this compound, hydrogen bonds and other weak interactions also contribute to the stability of its crystal structures. In cocrystals, hydrogen bond donors and acceptors on the coformer molecule can lead to complex networks. For example, in a three-component cocrystal involving 1,3,5-trifluoro-2,4,6-triiodobenzene, pyridine N-oxide, and water, O-H···O hydrogen bonds are present alongside halogen bonds and π-π stacking. nih.govresearchgate.net

Cocrystal Formation and Design

The predictable and robust nature of the C-I···X halogen bond makes this compound and its isomers excellent building blocks for cocrystal design. nih.gov By selecting coformers with specific halogen bond acceptor sites (e.g., pyridines, N-oxides, ureas), it is possible to construct a vast array of supramolecular architectures, including discrete assemblies, one-dimensional chains, and two- or three-dimensional networks. nih.govacs.org

The use of polytopic donors, such as 1,3,5-trifluoro-2,4,6-triiodobenzene, increases the probability of engaging multiple acceptor sites on a coformer, including weaker ones like carbonyl oxygen in the presence of a stronger pyridine nitrogen. acs.org This principle allows for the creation of intricate, multi-point recognition systems. The interplay between halogen bonding, hydrogen bonding, and π-π stacking provides a powerful toolkit for crystal engineers to modify the solid-state properties of materials, leading to applications in areas like photoresponsive materials and luminescent cocrystals. researchgate.netnih.gov

Rational Design of Halogen-Bonded Cocrystals

The rational design of cocrystals featuring this compound is centered on the strategic use of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom functions as an electrophilic region (a Lewis acid), interacting with a Lewis base. In this compound, the iodine atom serves as a potent halogen-bond donor. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilic nature of the iodine, making it a more effective halogen bond donor. nih.govoup.com This principle classifies perfluorinated iodobenzenes as ideal building blocks in crystal engineering. nih.govoup.com

The design strategy involves the careful selection of halogen-bond acceptors, which are typically molecules containing Lewis basic sites such as nitrogen, oxygen, or sulfur atoms with available lone pairs of electrons. acs.orgresearchgate.net The predictability of halogen bonding allows for a systematic approach to synthesizing cocrystals. nih.govoup.com Researchers frequently utilize nitrogen-containing heterocycles, like pyridine derivatives, as reliable halogen-bond acceptors to form cocrystals with iodofluorobenzenes. acs.orgresearchgate.net The strength of the resulting C–I···N halogen bond is a primary determinant in the successful formation of these cocrystalline structures. nih.gov Furthermore, studies have explored the competition between different acceptor sites within the same molecule, for instance, the nitrogen and oxygen atoms in benzoylpyridine isomers. acs.orgresearchgate.net Generally, I···N halogen bonds tend to be shorter and more favorable than I···O interactions, a preference that can be rationalized by calculating molecular electrostatic potentials (MEPs). acs.orgresearchgate.net

Structural Analysis of Cocrystalline Assemblies

Single-crystal X-ray diffraction is the definitive method for the structural analysis of cocrystalline assemblies containing this compound. This technique provides precise data on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice. acs.org

A defining feature in the cocrystals formed between this compound and Lewis bases is the halogen bond, most commonly a C–I···N or C–I···O interaction. acs.org These bonds are highly directional, with the C–I···A (where A is the acceptor atom) angle typically approaching 180°. The distance of the interaction is also critical and is characteristically shorter than the sum of the van der Waals radii of the involved atoms, confirming a significant bonding interaction. nih.gov

The following table presents structural data for halogen bonds in cocrystals formed between various perfluoroiodobenzenes and different halogen-bond acceptors, illustrating typical interaction geometries.

Halogen Bond DonorHalogen Bond AcceptorStoichiometry (Donor:Acceptor)Halogen Bond TypeDistance (Å)Angle (°)
1,4-Diiodotetrafluorobenzene (B1199613)3-Nitropyridine (B142982)2:1C-I···N2.940175.4
1,3,5-Triiodo-2,4,6-trifluorobenzene4-Benzoylpyridine1:1C-I···N2.812175.7
1,3,5-Triiodo-2,4,6-trifluorobenzene4-Benzoylpyridine1:1C-I···O2.935171.1
1,3,5-Triiodo-2,4,6-trifluorobenzene3-Benzoylpyridine1:1C-I···N2.833176.4
1,3,5-Triiodo-2,4,6-trifluorobenzene3-Benzoylpyridine1:1C-I···O2.980169.5

This table is generated from data reported in referenced studies for illustrative purposes. acs.orgscholaris.ca

Supramolecular Assembly and Self-Organization Principles

The principles of supramolecular assembly and self-organization are fundamental to understanding how this compound and related molecules form ordered structures. The highly directional and robust nature of the halogen bond makes these iodinated fluorobenzenes excellent tectons (building blocks) for constructing complex supramolecular architectures. nih.govoup.com These architectures can range from discrete assemblies to one-dimensional (1D) infinite chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. nih.govoup.com

The final structure is determined by the interplay of various non-covalent interactions, a principle of competition and cooperation. rsc.org While the C–I···A halogen bond is often the strongest and most influential interaction, weaker forces such as C–H···F hydrogen bonds, π-stacking, and other van der Waals forces collectively guide the self-assembly process. nih.govrsc.org For instance, the co-crystallization of 1,4-diiodotetrafluorobenzene with different coformers can lead to materials with distinct mechanical properties, such as superelasticity or ferroelasticity, based on the combination of strong halogen bonds and weaker π···π interactions present. rsc.org

The stoichiometry of the components can also significantly influence the resulting supramolecular structure. scholaris.ca Studies on 1,4-diiodotetrafluorobenzene and 3-nitropyridine have shown that different stoichiometric ratios (1:1, 1:2, and 2:1) lead to the formation of distinct polymorphic forms, or "stoichiomorphs," each with unique crystallographic features and halogen bonding patterns. scholaris.ca This demonstrates that self-organization is a complex process governed by a delicate balance of intermolecular forces and component ratios. In some cases, anticooperative effects have been observed, where the formation of one halogen bond on a multi-topic donor can weaken the propensity for subsequent halogen bonds to form at other sites on the same molecule. researchgate.net This highlights the intricate factors that govern the principles of supramolecular self-organization.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

While 1,2,4-trifluoro-3-iodobenzene is commercially available, the development of more efficient, scalable, and cost-effective synthetic routes remains a crucial area of research. Future efforts will likely focus on methodologies that offer high yields and regioselectivity, minimizing the formation of isomers which can be challenging to separate. Research into novel synthetic pathways could involve exploring new fluorination or iodination reagents and optimizing reaction conditions to improve atom economy and reduce environmental impact. The development of facile and straightforward routes is essential for making this and other biologically important scaffolds more accessible for broader research and industrial application. nih.gov

Exploration of New Reactivity Modes and Catalytic Systems

The C-I bond in this compound is a key site for chemical modification, and future research will undoubtedly uncover new reactivity modes. The iodine atom can be leveraged to create hypervalent iodine reagents, which are known for their utility in mild and selective oxidative transformations. researchgate.netorganic-chemistry.org Exploring the potential of this compound as a precursor to novel chiral aryl iodide catalysts could open doors to new enantioselective reactions, such as fluorolactonizations. nih.gov

Furthermore, this compound is an excellent candidate for a range of transition-metal-catalyzed cross-coupling reactions. Beyond established methods, research into novel catalytic systems could enable unprecedented transformations, allowing for the facile introduction of complex functionalities. The study of its noncovalent interactions, particularly halogen bonding, is another promising avenue. mdpi.com A deeper understanding of these interactions could guide the design of supramolecular architectures and crystal engineering projects. mdpi.com

Application in Advanced Functional Materials (e.g., Optoelectronic Devices, Polymers)

The unique electronic properties conferred by the fluorine atoms make this compound an attractive building block for advanced functional materials. cymitquimica.com Its incorporation into π-conjugated systems could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key research opportunities include:

Liquid Crystals: The introduction of fluorinated aromatic cores can significantly influence the mesogenic properties of molecules. rsc.org Derivatives of this compound could be used to create new liquid crystalline materials with tailored phase behavior and electro-optical properties.

Fluorinated Polymers: Incorporating this compound as a monomer or functionalizing existing polymers with it could yield materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. researchgate.netcore.ac.uk The unique properties of fluoropolymers are valuable in a wide range of industrial applications. core.ac.uk20.210.105

Potential Application AreaKey Properties Conferred by this compound
Organic Electronics Modified electronic energy levels, enhanced stability
Liquid Crystals Altered mesogenic phases, dipole moment modification
Specialty Polymers Increased thermal stability, chemical inertness, low surface energy

Interdisciplinary Research with Biological and Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netethernet.edu.etnih.gov this compound serves as a valuable scaffold for the synthesis of novel, biologically active molecules.

Emerging opportunities in this interdisciplinary field include:

Design of Novel Therapeutics: The trifluorinated phenyl motif can be incorporated into various heterocyclic structures, such as 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.commdpi.com

Synthesis of Bioisosteres: The unique properties of the trifluorophenyl group allow it to act as a bioisostere for other chemical groups, enabling the fine-tuning of a drug's pharmacological profile. researchgate.net

Development of PET Imaging Agents: The synthesis of fluorinated molecules is crucial for positron emission tomography (PET), a key imaging technique in oncology and neuroscience. researchgate.net this compound could be a precursor for developing novel 18F-labeled radiotracers.

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming indispensable tools for accelerating the discovery and design of new molecules. Computational chemistry offers powerful ways to predict the properties and reactivity of this compound derivatives before their synthesis.

Future research will heavily rely on:

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the molecular structure, vibrational spectra, and electronic properties of derivatives. researchgate.netresearchgate.net These calculations can help rationalize experimental findings and predict the outcomes of reactions. nih.gov

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict the binding affinity and interaction modes of novel derivatives with biological targets, such as enzymes or receptors. mdpi.comdntb.gov.ua This allows for the rational design of more potent and selective drug candidates. nih.gov

ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of designed molecules, helping to prioritize the synthesis of candidates with favorable drug-like properties. nih.gov

By combining these computational approaches, researchers can efficiently screen virtual libraries of this compound derivatives, identifying the most promising candidates for synthesis and experimental evaluation for applications ranging from materials science to drug discovery.

Q & A

Q. What statistical methods are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Apply analysis of variance (ANOVA) to purity data (n ≥ 5 batches). Use principal component analysis (PCA) to correlate process parameters (e.g., reaction time, catalyst loading) with yield. Control charts (e.g., X-bar and R charts) monitor process stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.